molecular formula C15H24N2 B14917234 1-Isopropyl-N-phenethylpyrrolidin-3-amine

1-Isopropyl-N-phenethylpyrrolidin-3-amine

Cat. No.: B14917234
M. Wt: 232.36 g/mol
InChI Key: LYSFMBILQUBYDJ-UHFFFAOYSA-N
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Description

1-Isopropyl-N-phenethylpyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets

Preparation Methods

The synthesis of 1-Isopropyl-N-phenethylpyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of phenethylamine with isopropyl bromide in the presence of a base to form the intermediate, which is then cyclized to form the pyrrolidine ring . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.

Industrial production methods for pyrrolidines often involve the use of high-pressure reactors and catalysts to achieve high yields and purity. For example, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst can produce pyrrolidine derivatives on an industrial scale .

Chemical Reactions Analysis

1-Isopropyl-N-phenethylpyrrolidin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Isopropyl-N-phenethylpyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-N-phenethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets due to its unique three-dimensional structure . The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-Isopropyl-N-phenethylpyrrolidin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the isopropyl and phenethyl groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

N-(2-phenylethyl)-1-propan-2-ylpyrrolidin-3-amine

InChI

InChI=1S/C15H24N2/c1-13(2)17-11-9-15(12-17)16-10-8-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3

InChI Key

LYSFMBILQUBYDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C1)NCCC2=CC=CC=C2

Origin of Product

United States

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